N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, methoxy, and trifluoromethyl groups attached to a benzamide core. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2,4-dichloro-5-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to remove the carbonyl group, forming an amine derivative.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-3-(trifluoromethyl)benzamide
- N-(2,4-dichloro-5-methylphenyl)-3-(trifluoromethyl)benzamide
- N-(2,4-dichloro-5-ethoxyphenyl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The combination of dichloro and trifluoromethyl groups also contributes to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2/c1-23-13-7-12(10(16)6-11(13)17)21-14(22)8-3-2-4-9(5-8)15(18,19)20/h2-7H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOQOXFLYOFWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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